4-Methylthio-2-[(2,5,6-trimethylthiopheno[3,2-e]pyrimidin-4-yl)amino]butanoic acid
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Overview
Description
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the compound. The analysis would involve a detailed examination of the synthetic route, including the starting materials, reagents, and conditions for each step .Molecular Structure Analysis
This involves the study of the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine the molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions where the compound is a reactant, a product, or a catalyst .Physical And Chemical Properties Analysis
This involves the study of properties such as melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Chemical Reactions
Researchers have explored the synthesis of various heterocycles, including pyrimidine derivatives, which share structural similarities with the specified compound. For instance, the synthesis of cyanoaminothiophenes with active functional groups was achieved by condensing arylamides of acetoacetic acid with sulfur and malononitrile, leading to the formation of 4-amino-6-N-arylcarbamoyl-5-methylthieno[2,3-d]pyrimidines through reaction with formamide (Sharanina & Baranov, 1974). This methodology highlights the potential routes for synthesizing compounds with similar structural motifs, emphasizing the versatility of heterocyclic chemistries in generating compounds with specific functional groups.
Structural and Spectroscopic Studies
Detailed spectroscopic and structural investigations have been conducted on derivatives of butanoic acid, demonstrating the importance of such compounds in understanding molecular interactions and properties. For example, a study on the vibrational, structural, electronic, and optical properties of butanoic acid derivatives using experimental and theoretical approaches provided insights into their stability, reactivity, and potential as nonlinear optical materials (Vanasundari et al., 2018). These findings suggest that compounds structurally related to the one may possess interesting electronic and optical properties worth exploring further.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-methylsulfanyl-2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)amino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S2/c1-7-8(2)21-13-11(7)12(15-9(3)16-13)17-10(14(18)19)5-6-20-4/h10H,5-6H2,1-4H3,(H,18,19)(H,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFASCFBNGCREQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NC(=C12)NC(CCSC)C(=O)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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